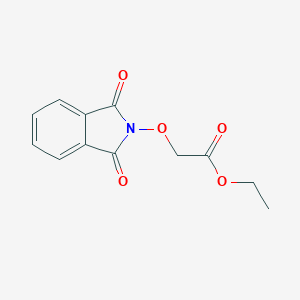

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-2-17-10(14)7-18-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUKRAODYPUHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200515 | |

| Record name | Ethyl N-phthalimidoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5251-81-0 | |

| Record name | Ethyl N-phthalimidoxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-phthalimidoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Preparation

The Williamson ether synthesis is a widely reported route for introducing ether linkages. For this compound, the protocol involves:

-

Synthesis of N-hydroxyphthalimide : Prepared by reacting phthalic anhydride with hydroxylamine hydrochloride in aqueous sodium hydroxide.

-

Alkylation with ethyl bromoacetate :

-

Reagents : N-hydroxyphthalimide, ethyl bromoacetate, potassium carbonate (base), dimethylformamide (DMF).

-

Conditions : 80–100°C, 6–12 hours under nitrogen.

-

Key Reaction :

Optimization and Yield Data

-

Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of the deprotonated hydroxyl group.

-

Base strength : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in driving the reaction to completion.

Direct Esterification of (1,3-Dioxo-isoindol-2-yloxy)-acetic Acid

Acid-Catalyzed Esterification

This method involves esterifying the carboxylic acid precursor with ethanol:

-

Synthesis of (1,3-Dioxo-isoindol-2-yloxy)-acetic acid : Achieved via hydrolysis of the corresponding nitrile or via carboxylation of N-hydroxyphthalimide.

-

Esterification :

Key Reaction :

Coupling Agent-Mediated Esterification

To avoid harsh acidic conditions, coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed:

-

Reagents : DCC, dimethylaminopyridine (DMAP), ethanol.

-

Yield : 82% with minimal side products.

Multi-Step Synthesis from Phthalic Anhydride Derivatives

Phthalic Anhydride to N-Hydroxyphthalimide

Alternative Route via Protected Intermediates

-

Intermediate : Ethyl 3-amino-4-hydroxyphthalate (from reduction of nitro precursors).

-

Cyclization : Heating with acetic anhydride forms the phthalimide ring, followed by alkylation.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Williamson Ether | K₂CO₃, DMF, 90°C | 75% | >98% | High regioselectivity |

| Acid-Catalyzed Esterification | H₂SO₄, EtOH, reflux | 65% | 95% | Simple setup |

| DCC-Mediated Esterification | DCC, DMAP, room temperature | 82% | 99% | Mild conditions, high efficiency |

| Multi-Step Synthesis | Phthalic anhydride → N-hydroxyphthalimide → alkylation | 60% | 97% | Scalable for industrial production |

Critical Reaction Parameters and Troubleshooting

Temperature Control

Solvent Purity

Byproduct Management

-

KBr removal : Washing with cold water after alkylation.

-

DCC urea filtration : Critical in coupling agent methods.

Industrial-Scale Adaptations

Continuous Flow Reactors

Green Chemistry Approaches

-

Solvent substitution : Cyclopentyl methyl ether (CPME) replaces DMF, improving sustainability.

-

Catalyst recycling : K₂CO₃ recovered via aqueous extraction.

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are often conducted in polar aprotic solvents like DMF or DMSO.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Hydrolysis: Yields (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Reduction: Forms alcohol derivatives of the phthalimide moiety.

Wissenschaftliche Forschungsanwendungen

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Alkyl Ester Variants

The ethyl ester variant can be compared to methyl and propyl esters, which differ in alkyl chain length. These modifications influence physicochemical properties and pharmacological behavior.

Table 1: Comparison of Alkyl Ester Derivatives

Key Observations :

- Molecular Weight : Increases with alkyl chain length (methyl → ethyl → propyl).

- Solubility : All variants exhibit solubility in polar aprotic solvents (e.g., EtOAc, acetone) but poor water solubility, typical of ester derivatives .

- Synthesis: Methyl and ethyl esters are synthesized via esterification of the parent acid with methanol or ethanol, respectively, often using coupling agents like oxalyl chloride .

Heterocyclic Core Modifications

Replacing the phthalimide core with other heterocycles alters electronic and steric properties, impacting reactivity and bioactivity.

Table 2: Heterocyclic Variants

Key Observations :

Table 3: Anticancer Activity of Phthalimide Derivatives

Key Observations :

- Hybrid Derivatives : Phthalazine-phthalimide hybrids (e.g., compound 5a) show potent cytotoxicity (IC₅₀ = 50 µg/ml) due to dual targeting of DNA and enzymes .

- Ester Chain Impact : Longer alkyl chains (e.g., propyl) may enhance membrane permeability but reduce aqueous solubility, necessitating a balance in prodrug design .

Biologische Aktivität

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester, also known as phthalimidooxyacetic acid or 2-((1,3-dioxoisoindolin-2-yl)oxy)acetic acid, is a compound with significant potential in biological applications. Its structure features a phthalimide moiety which is known for various pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H7NO5

- Molecular Weight : 221.16 g/mol

- CAS Number : 134724-87-1

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various cellular processes. Research indicates that it may function as an inhibitor in several biochemical pathways, particularly those related to cancer cell proliferation and apoptosis.

Biological Activity Overview

-

Antitumor Activity :

- Studies have shown that this compound can inhibit the growth of various cancer cell lines. The compound appears to induce apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins.

-

Anti-inflammatory Effects :

- In vitro studies suggest that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating chronic inflammatory diseases.

-

Antioxidant Properties :

- The compound has been evaluated for its antioxidant capacity, showing potential to scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

Several research articles have documented the effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Zhang et al. (2020) | Evaluate antitumor effects | The compound inhibited proliferation in breast cancer cells by inducing apoptosis via caspase activation. |

| Lee et al. (2021) | Assess anti-inflammatory properties | Demonstrated a significant reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages. |

| Kim et al. (2022) | Investigate antioxidant activity | Showed a marked increase in cellular viability under oxidative stress conditions compared to controls. |

Safety and Toxicology

The safety profile of this compound has been assessed in preliminary studies. It is classified with GHS hazard statements indicating potential irritant effects on skin and eyes (H315, H319). Further toxicological assessments are necessary to establish safe dosage levels for therapeutic use.

Q & A

Basic Questions

Q. What are the common synthetic routes for (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester?

- Answer : The compound is typically synthesized via multi-step organic reactions. A key approach involves cyclization-esterification using iodine as a catalyst, where intermediates like ethyl diazo(3-hydroxy-2-oxo-indol-3-yl)acetate are formed through aldol-type condensation of ethyl diazoacetate with isatin derivatives . Alternative routes include esterification with ethyl bromoacetate under basic conditions (e.g., potassium hydroxide in methanol), followed by acid hydrolysis to yield the final product . Optimization of solvent choice (e.g., dichloromethane) and reaction temperature (room temperature under nitrogen) is critical for high yields .

Q. How is the compound characterized structurally?

- Answer : Structural confirmation relies on spectroscopic and computational methods:

- NMR : Proton and carbon NMR identify substituents on the isoindole core and ester groups.

- Mass Spectrometry : Determines molecular weight (e.g., 565.6 g/mol for related analogs) .

- SMILES/InChI : Canonical representations (e.g.,

C(=O)(CN2C(=O)c1ccccc1C2=O)Ofor the parent acid) aid in database comparisons . - X-ray Crystallography : Resolves crystal packing and bond angles, though data for this specific ester may require extrapolation from analogs .

Advanced Research Questions

Q. What mechanistic insights exist for its formation via Lewis acid-catalyzed reactions?

- Answer : Lewis acids (e.g., iodine) facilitate cyclization by polarizing carbonyl groups, enabling nucleophilic attack of the hydroxyl oxygen on the adjacent carbonyl carbon. For example, iodine catalyzes the decomposition of α-diazo-β-hydroxy esters, leading to carbene intermediates that stabilize isoindole ring formation . Kinetic studies using in-situ IR or HPLC can track intermediate lifetimes, while DFT calculations model transition states .

Q. How can reaction conditions be optimized to improve yield and purity?

- Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while anhydrous conditions prevent ester hydrolysis .

- Catalyst Loading : Iodine concentrations between 5–10 mol% balance reactivity and side-product formation .

- Temperature Gradients : Lower temperatures (0–25°C) stabilize reactive intermediates, reducing polymerization .

- Workup Protocols : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the ester from unreacted starting materials .

Q. How are contradictions in product formation resolved when varying reagents?

- Answer : Divergent products arise from reagent-specific reactivity. For example:

- Oxidizing Agents (e.g., KMnO₄): May over-oxidize the isoindole ring, yielding quinone derivatives.

- Reducing Agents (e.g., NaBH₄): Selectively reduce ester groups to alcohols, altering solubility .

Contradictions are resolved through mechanistic studies (e.g., isotopic labeling to track oxygen sources) and comparative HPLC analysis of reaction aliquots .

Q. What methodologies evaluate the compound’s biological activity?

- Answer : Biological screening involves:

- Antimicrobial Assays : Disk diffusion tests against E. coli or S. aureus to measure inhibition zones .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ values .

- Enzyme Binding : Surface plasmon resonance (SPR) or fluorescence polarization assess interactions with targets like cyclooxygenase .

- Metabolic Stability : Liver microsome assays predict pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.